molecular formula C15H12BrN3O2 B12165109 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide

5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide

Katalognummer: B12165109
Molekulargewicht: 346.18 g/mol
InChI-Schlüssel: OIKLVTLIODMUKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the formation of the benzimidazole core followed by the introduction of the furan and bromine substituents. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent bromination and coupling with a furan-2-carboxamide derivative complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide: Lacks the bromine substituent.

    5-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide: Contains a chlorine atom instead of bromine.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.

Uniqueness

The presence of the bromine atom in 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can enhance its reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C15H12BrN3O2

Molekulargewicht

346.18 g/mol

IUPAC-Name

5-bromo-N-(2-cyclopropyl-3H-benzimidazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C15H12BrN3O2/c16-13-6-5-12(21-13)15(20)17-9-3-4-10-11(7-9)19-14(18-10)8-1-2-8/h3-8H,1-2H2,(H,17,20)(H,18,19)

InChI-Schlüssel

OIKLVTLIODMUKP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.